
Cortodoxone-d5
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Overview
Description
Cortodoxone-d5, also known as 11-Deoxycortisol-d5, is a deuterium-labeled version of 11-Deoxycortisol. It is an endogenous glucocorticoid steroid hormone and a metabolic intermediate toward cortisol. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cortodoxone-d5 is synthesized by incorporating deuterium atoms into the 11-Deoxycortisol molecule. The deuterium atoms are typically introduced through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Cortodoxone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisol through the action of 11β-hydroxylase.
Reduction: Reduction of the carbonyl group to form hydroxyl derivatives.
Substitution: Replacement of hydrogen atoms with deuterium atoms during synthesis
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and specific enzymes like 11β-hydroxylase.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Deuterated reagents and solvents are employed to achieve deuterium incorporation
Major Products
The major products formed from these reactions include cortisol (from oxidation) and various hydroxyl derivatives (from reduction). The deuterium-labeled versions of these products are used as internal standards in analytical applications .
Scientific Research Applications
Endocrinology
Cortodoxone-d5 is primarily utilized in research related to adrenal function and steroid metabolism. It serves as a valuable tool for studying conditions such as congenital adrenal hyperplasia (CAH) and other adrenal insufficiencies.
- Case Study: Measurement of Serum Levels
A study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure serum levels of this compound alongside other steroids in patients with CAH. The results indicated distinct patterns in steroid profiles that could aid in diagnosing adrenal disorders .
Steroid | Normal Range (ng/mL) | CAH Patients (n=48) |
---|---|---|
Cortisol | 136 ± 65 | Increased post-stimulation |
11-Deoxycortisol | <10 | Elevated (up to 210) |
Immunology
Recent studies have explored the immunomodulatory effects of this compound, particularly its influence on T-cell activation and proliferation.
- Case Study: T-cell Function
Research demonstrated that this compound positively correlates with T-cell immune traits, enhancing lymphoid cellular responses following BCG vaccination. In vitro experiments showed that treatment with this compound promoted T-cell proliferation and Th17 polarization, indicating its potential role as an immunotherapeutic agent .
T-cell Parameter | Control Group | This compound Treated Group |
---|---|---|
IL-17 Production | Low | Significantly Increased |
T-cell Activation | Baseline | High Activation Markers |
Cancer Research
This compound is being investigated for its potential applications in cancer therapy, particularly in modulating immune responses against tumors.
- Case Study: Cancer Immunotherapy
A patent outlines methods using this compound to enhance the efficacy of immunotherapeutic agents by modulating the tumor microenvironment and promoting anti-tumor immunity .
Pharmacological Applications
The pharmacological profile of this compound indicates its use in various therapeutic contexts:
Mechanism of Action
Cortodoxone-d5 exerts its effects by acting as a stable isotope-labeled analog of 11-Deoxycortisol. It is used as an internal standard in analytical methods to ensure accurate quantification of 11-Deoxycortisol and related compounds. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise differentiation from the non-labeled compound in mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
11-Deoxycortisol: The non-labeled version of Cortodoxone-d5, used as a metabolic intermediate toward cortisol.
Cortisol: The active glucocorticoid hormone produced from 11-Deoxycortisol.
Cortexolone: Another glucocorticoid steroid hormone with similar properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an essential tool in scientific research .
Biological Activity
Cortodoxone-d5 is a deuterated derivative of cortodoxone, a synthetic glucocorticoid that exhibits various biological activities, particularly in the modulation of immune responses and inflammation. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the molecular formula C21H30D5O4, where deuterium (D) isotopes are incorporated into the structure to enhance stability and tracking in biological studies. The compound acts primarily through the glucocorticoid receptor (GR), influencing gene expression related to immune and inflammatory responses.
-
Glucocorticoid Receptor Activation :
- This compound binds to the GR, facilitating its translocation to the nucleus where it regulates the transcription of target genes involved in inflammation and immune response modulation .
- It exhibits a dual mode of action: acting as a transcription factor and modulating other transcription factors, which is essential for its anti-inflammatory effects .
-
Influence on T Cell Function :
- Research indicates that this compound enhances T cell proliferation and activation. It has been shown to increase tryptophan oxygenase activity, leading to elevated corticosterone secretion, which is crucial for T cell responses .
- In vitro studies demonstrate that this compound-treated T cells exhibit an activated phenotype characterized by high levels of PD-L1 and CD25, alongside downregulation of CD62L and CD127 .
Table 1: Summary of Biological Activities of this compound
Case Studies
- T Cell Activation Study :
- In Vitro Analysis :
Research Findings
Recent investigations have focused on the broader implications of this compound in therapeutic contexts:
- Anti-inflammatory Applications : Studies highlight its potential use in treating autoimmune diseases due to its ability to modulate inflammatory pathways effectively.
- Cancer Immunotherapy : Given its role in T cell activation, there is ongoing research into using this compound as an adjunct therapy in cancer treatments to enhance anti-tumor immunity.
Properties
Molecular Formula |
C21H30O4 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i3D2,5D2,11D |
InChI Key |
WHBHBVVOGNECLV-NGKMQDFHSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)CO)O)C)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Origin of Product |
United States |
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